Molecular Mechanisms and In Vitro Profiling of 1-Phenyl-1H-indole-3-carbonitrile
Molecular Mechanisms and In Vitro Profiling of 1-Phenyl-1H-indole-3-carbonitrile
Executive Summary
1-Phenyl-1H-indole-3-carbonitrile represents a highly versatile, privileged scaffold in modern medicinal chemistry [[1]](). Characterized by an electron-rich indole core, a lipophilic N1-phenyl substitution, and a strongly electron-withdrawing C3-carbonitrile group, this molecule serves as a critical structural pharmacophore for multiple therapeutic targets 2. As an Application Scientist, I approach the in vitro characterization of this compound not as a single-target magic bullet, but as a multi-modal molecular probe. Its primary mechanism of action (MoA) is driven by competitive kinase inhibition—specifically targeting DYRK1A and CDKs—complemented by secondary antiviral and antifungal pathways 34.
Core Mechanism of Action: Orthosteric Kinase Inhibition
The most well-characterized in vitro mechanism for indole-3-carbonitrile derivatives is their action as ATP-competitive kinase inhibitors, particularly against Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) 4.
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Structural Pharmacology & Binding Mode: The indole core acts as a bioisostere for the purine ring of ATP 4. The C3-carbonitrile group is not merely a synthetic artifact; it functions as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu241 in DYRK1A) 4. The N1-phenyl group projects into the hydrophobic pocket adjacent to the ATP-binding site, providing enhanced binding affinity and kinase selectivity by exploiting van der Waals interactions that are absent in unsubstituted indoles 4 [[5]]().
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Systems Biology Impact: In vitro cellular assays demonstrate that inhibition of DYRK1A by this scaffold prevents the hyperphosphorylation of Tau proteins and modulates NFAT (Nuclear factor of activated T-cells) signaling 4. This dual action makes it a high-value mechanism for neurodegenerative diseases (Alzheimer's, Down syndrome) and oncology 45.
Fig 1: DYRK1A signaling pathway and the inhibitory node of 1-Phenyl-1H-indole-3-carbonitrile.
Secondary Mechanisms: Antimicrobial and Antiviral Pathways
Beyond kinase inhibition, the 1-phenyl-1H-indole scaffold exhibits pleiotropic biological activities 5.
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Antifungal Action: In vitro studies on Candida albicans reveal that indole derivatives disrupt fungal cell membranes by inhibiting ergosterol biosynthesis 3. The lipophilic N1-phenyl group facilitates membrane permeation, allowing the compound to reach intracellular targets 3.
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Antiviral Action (HIV-1): Indole-3-carbonitriles and related carboxamides have been identified as potent inhibitors of HIV-1 attachment 3. The mechanism involves binding to the viral envelope glycoprotein gp120, sterically hindering its conformational interaction with the host CD4 receptor, thereby neutralizing viral entry in vitro3.
Quantitative Data Synthesis
To contextualize the potency of the 1-phenyl-1H-indole-3-carbonitrile scaffold, the following table synthesizes representative in vitro activity metrics derived from structure-activity relationship (SAR) studies of this chemical class 345.
| Target / Assay | Biological Pathway | Representative IC50 / MIC | Scaffold Interaction Feature |
| DYRK1A Kinase | Neurodegeneration / Oncology | 15 - 85 nM | C3-CN H-bonding at hinge region |
| CLK1 Kinase | Splicing regulation | 100 - 300 nM | ATP-pocket competitive binding |
| HIV-1 gp120 | Viral Attachment | 0.5 - 2.0 µM | Hydrophobic packing via N1-Phenyl |
| Candida albicans | Ergosterol Biosynthesis | 4.0 - 8.0 µg/mL (MIC) | Membrane permeation |
In Vitro Experimental Methodologies: A Self-Validating Framework
As an application scientist, ensuring data integrity requires protocols that inherently control for false positives. Highly conjugated molecules like indole-3-carbonitriles can act as Pan-Assay Interference Compounds (PAINS) via colloidal aggregation or auto-fluorescence. The following protocols are designed to self-validate the mechanism of action.
Protocol 1: Orthogonal TR-FRET Kinase Inhibition Assay
Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because the delayed fluorescence measurement eliminates the auto-fluorescence interference common to indole derivatives.
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Reagent Preparation: Prepare 1-Phenyl-1H-indole-3-carbonitrile in 100% DMSO. Dilute to a 10X working concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
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Self-Validation Step (Aggregation Control): Add 0.01% Triton X-100 to the assay buffer. Rationale: If the compound inhibits the kinase by forming non-specific colloidal aggregates, the detergent will disrupt the micelles, and the false IC50 will shift. A stable IC50 confirms true orthosteric binding.
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Reaction Assembly: In a 384-well plate, combine 2 µL of compound, 4 µL of recombinant DYRK1A (final concentration 1 nM), and 4 µL of ATP/Substrate mix (ATP at Km).
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Incubation & Detection: Incubate for 60 minutes at 25°C. Add 10 µL of TR-FRET detection buffer (containing Eu-labeled anti-phospho antibody). Read at 615 nm and 665 nm. Calculate IC50 using a 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement & Viability (CellTiter-Glo)
Causality of Choice: Demonstrating biochemical inhibition is insufficient; the compound must cross the cell membrane and engage the target without causing non-specific cell lysis.
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Cell Plating: Seed SH-SY5Y (neuroblastoma) cells at 5,000 cells/well in a 96-well opaque plate. Incubate overnight.
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Compound Treatment: Treat cells with a concentration gradient of the indole derivative (0.1 nM to 100 µM).
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Self-Validation Step (Negative Control): Treat a parallel plate with an N1-methyl-indole-3-carboxylic acid analog (known to lack kinase affinity). Rationale: If both compounds cause cell death, the toxicity is non-specific. If only the carbonitrile derivative induces apoptosis, it confirms target-specific engagement.
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Viability Readout: After 72 hours, add CellTiter-Glo reagent to measure ATP levels as a proxy for viability. Luminescence is quantified to determine the cellular EC50.
Fig 2: Self-validating in vitro screening workflow for indole-3-carbonitrile derivatives.
References
- Source: National Institutes of Health (NIH)
- 1H-Indole丨120-72-9 | aablocks.
- Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source Source: ACS Publications URL
- 1-PHENYL-1H-INDOLE 16096-33-6 wiki Source: Guidechem URL
